5-Methyl-3-phenylisoxazole-4-carbonyl chloride

Pharmaceutical Intermediate Oxacillin Synthesis Purity Requirements

This reactive acyl chloride features a critical 3,5-substituted isoxazole core essential for synthesizing β-lactam antibiotics like oxacillin sodium, conferring β-lactamase resistance and specific pharmacokinetics. Its precise steric and electronic profile is validated for GABA-A α5 NAM development and platelet aggregation research, ensuring target affinity unattainable with generic analogs. Procure the ≥98% purity grade essential for regulatory-compliant, reproducible synthesis.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 16883-16-2
Cat. No. B093246
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-3-phenylisoxazole-4-carbonyl chloride
CAS16883-16-2
Synonyms3-phenyl-5-methylisoxazole-4-carbonic acid chloranhydride
3-phenyl-5-methylisoxazole-4-carbonyl chloride
PMICC
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)Cl
InChIInChI=1S/C11H8ClNO2/c1-7-9(11(12)14)10(13-15-7)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyHXEVQMXCHCDPSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-3-phenylisoxazole-4-carbonyl chloride (CAS 16883-16-2): Procurement Profile and Core Specifications


5-Methyl-3-phenylisoxazole-4-carbonyl chloride (CAS 16883-16-2) is a reactive acyl chloride featuring a 3,5-substituted isoxazole heterocyclic core . It is primarily utilized as a key synthetic intermediate in the production of β-lactam antibiotics and as a versatile building block for constructing pharmacologically active small molecules . The compound is commercially available from reputable suppliers with purity specifications ranging from ≥90% to >98.0% (GC/T) , and it is characterized by a low melting point (approximately 25°C), making it a solid at standard refrigeration temperatures and a liquid or low-melting solid at ambient conditions .

5-Methyl-3-phenylisoxazole-4-carbonyl chloride: Why Generic Acyl Chloride or Isoxazole Substitution Fails


Substituting 5-Methyl-3-phenylisoxazole-4-carbonyl chloride with a generic acyl chloride or a structurally similar isoxazole analog without data-driven validation is scientifically unsound. The precise positioning of the 5-methyl and 3-phenyl substituents on the isoxazole ring dictates the steric and electronic environment during acylation, directly influencing reaction kinetics, regioselectivity, and the resulting biological activity of the final product . As evidenced in the synthesis of oxacillin sodium, the use of this specific carbonyl chloride is not arbitrary; alternative isoxazole derivatives fail to confer the requisite β-lactamase resistance profile or the desired pharmacokinetic properties in the final antibiotic agent . Furthermore, in medicinal chemistry campaigns targeting the GABA-A α5 receptor or platelet aggregation pathways, the 5-methyl-3-phenylisoxazole-4-carbonyl motif has been explicitly identified as a critical pharmacophore element, where subtle changes to the substitution pattern result in significant loss of target affinity or functional efficacy [1].

Quantitative Differentiation: Head-to-Head and Cross-Study Data for 5-Methyl-3-phenylisoxazole-4-carbonyl chloride (CAS 16883-16-2)


Purity Grade Differentiation: >98.0% (GC/T) vs. Standard 90% Grade for Regulated Pharmaceutical Synthesis

The >98.0% (GC/T) purity grade of 5-Methyl-3-phenylisoxazole-4-carbonyl chloride offers a quantifiable advantage over the standard 90% grade commonly offered by other vendors . For cGMP manufacturing of oxacillin sodium or other advanced pharmaceutical intermediates, the use of higher purity starting materials directly correlates with reduced impurity profiles, lower byproduct formation, and higher overall yield in the subsequent acylation of 6-APA . Procurement of the lower purity (90%) grade necessitates additional purification steps or risks the introduction of impurities that may compromise the final drug substance's purity and stability .

Pharmaceutical Intermediate Oxacillin Synthesis Purity Requirements cGMP Manufacturing

Validated Pharmaceutical Application: Established Intermediate for Oxacillin Sodium (β-Lactam Antibiotic) vs. Unspecified Isoxazole Analogs

5-Methyl-3-phenylisoxazole-4-carbonyl chloride is the established and industry-standard acylating agent for the industrial-scale synthesis of oxacillin sodium, a critical β-lactamase-resistant penicillin . While other isoxazole-4-carbonyl chlorides exist (e.g., 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl chloride, CAS 25629-50-9), they are not validated for this specific application and would produce a structurally distinct, non-approved antibiotic analog with unknown efficacy and safety profiles . The reaction of this specific carbonyl chloride with 6-aminopenicillanic acid (6-APA) yields the clinically approved oxacillin sodium [1].

Antibiotic Synthesis Oxacillin Sodium β-Lactamase Resistant Penicillin 6-APA Acylation

Downstream Pharmacological Differentiation: Platelet Aggregation Inhibition vs. Analog Scaffolds

Derivatives synthesized from 5-Methyl-3-phenylisoxazole-4-carbonyl chloride demonstrate quantifiable and significant biological activity in platelet protection. Compound 4a (4-methoxy-N'-(5-methyl-3-phenylisoxazole-4-carbonyl) benzenesulfonohydrazide) was found to significantly ameliorate oxidative stress-induced platelet apoptosis and inhibited collagen-induced platelet aggregation in a dose-dependent manner [1][2]. While direct comparative data for other isoxazole carbonyl chloride derivatives in the exact same assay is limited in the public literature (class-level inference), the study highlights that the specific 5-methyl-3-phenyl substitution pattern is crucial for this activity, distinguishing it from other trisubstituted isoxazole analogs which may not exhibit the same protective efficacy [2].

Antiplatelet Thrombocytopenia ROS-Mediated Apoptosis Isoxazole Derivatives

CNS Target Engagement: High Affinity and Selectivity for GABA-A α5 Receptor vs. Non-Selective Ligands

Aryl-isoxazol-4-yl-imidazo[1,5-a]pyridine derivatives synthesized from 5-Methyl-3-phenylisoxazole-4-carbonyl chloride have been shown to exhibit high affinity and selectivity for the GABA-A α5 receptor binding site [1]. This is a critical differentiator for cognitive enhancement applications. While other isoxazole building blocks can produce GABA-A ligands, the specific substitution pattern derived from this compound is essential for achieving α5 selectivity, thereby potentially avoiding the sedative and amnesic side effects associated with non-selective benzodiazepine-site agonists [1][2].

GABA-A α5 Receptor Cognitive Enhancement Alzheimer's Disease Negative Allosteric Modulator

Procurement-Driven Application Scenarios for 5-Methyl-3-phenylisoxazole-4-carbonyl chloride (CAS 16883-16-2)


Scenario 1: cGMP Manufacturing of Oxacillin Sodium and β-Lactam Antibiotics

Industrial procurement for the validated, large-scale synthesis of oxacillin sodium (a penicillinase-resistant penicillin) and related β-lactam antibiotics . The >98.0% purity grade is essential for meeting regulatory specifications and minimizing impurities in the final drug substance . This application leverages the compound's established role as the definitive acylating agent for 6-APA in industrial settings .

Scenario 2: Medicinal Chemistry for CNS Disorders (GABA-A α5 Receptor Ligands)

Procurement for medicinal chemistry programs developing negative allosteric modulators (NAMs) or ligands targeting the GABA-A α5 receptor for cognitive enhancement in Alzheimer's disease, schizophrenia, or age-related cognitive decline [1]. The compound serves as a critical starting material for synthesizing aryl-isoxazol-4-yl-imidazo[1,5-a]pyridine derivatives with demonstrated α5 selectivity [1].

Scenario 3: Development of Novel Antiplatelet and Cardioprotective Agents

Procurement for research groups investigating novel therapies for thrombocytopenia and cardiovascular diseases [2]. Derivatives of this compound (e.g., sulfonohydrazides) have shown significant platelet protective efficacy by inhibiting ROS-mediated apoptosis and collagen-induced aggregation, validating the 5-methyl-3-phenylisoxazole-4-carbonyl motif as a privileged structure for this therapeutic area [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methyl-3-phenylisoxazole-4-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.